molecular formula C9H19ClN2 B8726183 N-methyl-N'-(4-chlorobutyl)piperazine

N-methyl-N'-(4-chlorobutyl)piperazine

Cat. No.: B8726183
M. Wt: 190.71 g/mol
InChI Key: DTPBFSBRVXOBOB-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

Piperazine as a Privileged Structure in Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The piperazine scaffold is widely recognized as such a privileged structure. nih.govtandfonline.comresearchgate.net Its presence in numerous drugs approved by regulatory bodies like the FDA is a testament to its versatility and effectiveness. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for the creation of large libraries of compounds with diverse chemical and biological properties. tandfonline.com This structural flexibility enables chemists to fine-tune the molecule's interaction with specific biological targets and optimize its drug-like properties. tandfonline.com The nitrogen sites also contribute to the water solubility of molecules, which can be crucial for bioavailability. nih.govtandfonline.com

Broad Pharmacological Relevance of Piperazine Derivatives

Piperazine derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to their use in a wide array of therapeutic areas. nih.govbenthamdirect.comresearchgate.net The modification of substituents on the piperazine nucleus can lead to significant variations in the medicinal potential of the resulting molecules. tandfonline.com This versatility has made the piperazine ring a cornerstone in the development of drugs targeting various diseases. nih.govresearchgate.net

Table 1: Pharmacological Activities of Piperazine Derivatives

Pharmacological Activity Description
Antipsychotic Used in the treatment of psychiatric disorders like schizophrenia. Many piperazine derivatives act on central monoamine pathways. researchgate.netnih.gov
Antidepressant Effective in managing depression, often by modulating neurotransmitter systems. nih.govresearchgate.net
Anxiolytic Used to alleviate anxiety. researchgate.netnih.gov
Anticancer A number of approved anticancer drugs, such as Imatinib and Olaparib, incorporate the piperazine moiety. researchgate.net
Antihistamine Used to treat allergic reactions. tandfonline.com
Anti-inflammatory Derivatives have shown potential in reducing inflammation. tandfonline.comthieme-connect.com
Antimicrobial/Antibacterial The scaffold is present in compounds developed to fight bacterial infections. tandfonline.comnih.gov
Antiviral Piperazine-containing molecules have been investigated for their antiviral properties, including against HIV. nih.govtandfonline.com
Antimalarial The piperazine ring is a feature in some compounds designed to treat malaria. nih.govresearchgate.net

| Cardioprotective | Certain derivatives have been developed for cardiovascular conditions like angina. tandfonline.comresearchgate.net |

N-Methylpiperazine as a Fundamental Building Block and Intermediate

N-methylpiperazine is a simple derivative of piperazine that serves as a crucial building block and intermediate in organic synthesis. atamanchemicals.comwikipedia.org Its commercial availability and chemical reactivity make it a popular starting material for constructing more complex molecules. mdpi.com The presence of a tertiary amine (the N-methyl group) and a secondary amine within the same structure allows for selective chemical modifications, further enhancing its utility.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

N-methylpiperazine is a key intermediate in the industrial synthesis of numerous active pharmaceutical ingredients (APIs) across various therapeutic classes. atamanchemicals.commultichemindia.comsanjaychemindia.com It is frequently incorporated into a drug's structure to enhance solubility, improve pharmacokinetic profiles, or interact with biological targets. nih.gov Its role as a precursor is well-documented in the production of many widely used medications. fengchengroup.com

Table 2: Examples of APIs Synthesized Using N-Methylpiperazine

Active Pharmaceutical Ingredient (API) Therapeutic Class Role of N-Methylpiperazine
Sildenafil Erectile Dysfunction A core component of the final molecular structure. atamanchemicals.comwikipedia.org
Clozapine Antipsychotic Used as an intermediate in the synthesis process. atamanchemicals.comsanjaychemindia.com
Ofloxacin Antibiotic Acts as a key intermediate in its chemical synthesis. atamanchemicals.comsanjaychemindia.com
Trifluoperazine Antipsychotic A fundamental building block for this medication. atamanchemicals.comfengchengroup.com
Cyclizine Antihistamine/Antiemetic Used in the manufacture of this drug. wikipedia.orgennoreindiachemicals.com
Rifampicin Antibiotic Serves as an intermediate in the synthesis pathway. sanjaychemindia.com

| Netupitant | Antiemetic | Introduced via a substitution reaction during synthesis. mdpi.com |

Applications in Diverse Chemical Industries

Beyond the pharmaceutical sector, N-methylpiperazine finds application in a range of other chemical industries. multichemindia.com Its properties as a polar, basic compound make it useful in various chemical processes. multichemindia.com It is employed as an intermediate in the manufacturing of agrochemicals, such as pesticides and herbicides. multichemindia.com In the polymer industry, it can be used as a curing agent for epoxy resins and in the synthesis of plastics and fibers. atamanchemicals.commultichemindia.com Other applications include its use in the production of surfactants, corrosion inhibitors for water treatment, and as a solvent for certain chemical reactions. multichemindia.com

Rationale for Research on N-methyl-N'-(4-chlorobutyl)piperazine Derivatives

The rationale for academic and industrial research into derivatives of this compound stems from its design as a versatile synthetic intermediate. This compound strategically combines two key chemical features:

The N-methylpiperazine moiety: As established, this is a "privileged" scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a handle for interacting with a wide range of biological targets. nih.gov Incorporating this group is a common strategy in drug design.

The 4-chlorobutyl linker: The four-carbon chain terminating in a chlorine atom provides a reactive site for nucleophilic substitution reactions. This "linker" allows the N-methylpiperazine core to be covalently attached to other molecules of interest, such as other heterocyclic systems, aromatic rings, or complex scaffolds. The length of the butyl chain also provides conformational flexibility, which can be crucial for achieving the optimal orientation for binding to a biological target.

Therefore, this compound is not typically the final active compound itself, but rather a tool. Researchers synthesize this intermediate to facilitate the creation of novel, more complex drug candidates. By reacting the terminal chlorine with various nucleophiles, chemists can rapidly generate a library of new N-methylpiperazine derivatives. These new compounds can then be screened for a wide range of biological activities, from anticancer and antimicrobial to central nervous system effects, in the search for new therapeutic agents.

Chemical Reactivity and Synthetic Potential of the 4-Chlorobutyl Moiety

The synthetic utility of this compound is largely driven by the chemical reactivity of its 4-chlorobutyl side chain. This primary alkyl chloride group functions as an electrophilic site, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The terminal chlorine atom is a competent leaving group, which, upon attack by a nucleophile, allows for the formation of a new covalent bond.

This reactivity enables the molecule to act as an alkylating agent, effectively tethering the N-methylpiperazine fragment to other molecules. The four-carbon chain provides a flexible spacer that can be advantageous for positioning the piperazine group optimally for interaction with a biological target. A wide range of nucleophiles can be employed in these reactions, leading to a diverse set of potential products. The syntheses of various pharmaceutical agents often involve N-alkylation steps using reactive alkyl halides, underscoring the importance of this chemical transformation. nih.gov For example, the synthesis of the drug Vilazodone involves a crucial step where a piperazine derivative is reacted with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a compound structurally analogous in reactivity to this compound. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions
Nucleophile TypeExampleResulting Linkage
Amine (Primary/Secondary)R-NH₂C-N (Secondary/Tertiary Amine)
ThiolR-SHC-S (Thioether)
Hydroxide/AlkoxideR-O⁻C-O (Ether)
CarbanionR₃C⁻C-C (Alkane)
Indole (B1671886) NitrogenIndoleC-N (N-alkylated indole)

Strategic Importance of the Piperazine Core in Molecular Design

The piperazine ring is a heterocyclic motif of significant strategic importance in modern drug discovery. It is often described as a "privileged scaffold" because of its frequent appearance in biologically active compounds across a multitude of therapeutic areas. Its value stems from a combination of favorable physicochemical and structural properties.

The piperazine core contains two nitrogen atoms, which can be substituted to fine-tune a molecule's properties, such as its solubility, binding affinity, and metabolic stability. The basic nature of these nitrogen atoms allows them to be protonated at physiological pH, which can substantially increase the aqueous solubility of a drug candidate and improve its pharmacokinetic profile. This feature is crucial for ensuring adequate bioavailability.

Furthermore, the piperazine moiety can act as a rigid linker to correctly orient different pharmacophoric groups for optimal interaction with their biological targets. It can also form crucial hydrogen bonds with target proteins, enhancing binding affinity. The widespread application of this scaffold is evident in the large number of approved drugs containing the piperazine ring.

Table 2: Therapeutic Areas for Piperazine-Containing Drugs
Therapeutic AreaExamples of Drug Classes
Central Nervous SystemAntipsychotics, Antidepressants
OncologyAnti-cancer agents
Infectious DiseasesAntibacterials, Antivirals, Antifungals
AllergiesAntihistamines
CardiovascularAnti-anginals

Overview of this compound as a Key Synthetic Intermediate

This compound emerges as a key synthetic intermediate by combining the reactive potential of the chlorobutyl group with the desirable pharmacological properties of the N-methylpiperazine core. This molecule provides a direct and efficient route for introducing the N-methylpiperazine moiety into target structures. The N-methyl group on one of the piperazine nitrogens prevents further reaction at that site, ensuring that alkylation occurs selectively on the nucleophilic partner of choice via the chlorobutyl chain.

In drug development, this intermediate is used to synthesize novel compounds where the N-methylpiperazine group is a critical pharmacophore. For instance, many antipsychotic drugs, such as Clozapine and Olanzapine, feature an N-methylpiperazine unit that is crucial for their activity. nih.govgoogle.com While the synthesis of these specific drugs often involves the direct reaction of N-methylpiperazine with an activated core structure, this compound offers an alternative strategy. nih.govgoogle.com It allows a researcher to build a molecular scaffold first and then attach the N-methylpiperazine group via a flexible four-carbon linker in a subsequent step. This modular approach is a cornerstone of modern medicinal chemistry, facilitating the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds. The use of this intermediate simplifies synthetic routes and accelerates the discovery timeline for new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(4-chlorobutyl)-4-methylpiperazine

InChI

InChI=1S/C9H19ClN2/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-9H2,1H3

InChI Key

DTPBFSBRVXOBOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCl

Origin of Product

United States

Synthetic Methodologies for N Methyl N 4 Chlorobutyl Piperazine and Its Analogues

Direct Synthesis of N-methyl-N'-(4-chlorobutyl)piperazine

The direct synthesis of this compound is most commonly achieved through the alkylation of N-methylpiperazine. This approach leverages the nucleophilic nature of the secondary amine in the N-methylpiperazine ring to react with a suitable four-carbon electrophile.

Alkylation of N-methylpiperazine is a direct and efficient method for the introduction of an alkyl substituent onto the vacant nitrogen atom. This transformation is a classic example of a nucleophilic substitution reaction.

The synthesis of this compound can be effectively carried out by reacting N-methylpiperazine with 4-chloro-1-bromobutane. In this reaction, the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom of 4-chloro-1-bromobutane that is bonded to the bromine atom. Bromine is a better leaving group than chlorine, making the carbon attached to it more susceptible to nucleophilic attack. This regioselectivity is a key aspect of this synthetic route. The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct, driving the reaction to completion.

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the dissolution of the reactants and promote the reaction rate.

The yield of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is essential for developing an efficient and cost-effective synthesis. Key factors that are often optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

To enhance the reaction rate and yield, a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), is often added. The iodide ion can undergo a Finkelstein reaction with the 4-chloro-1-bromobutane to generate the more reactive 4-chloro-1-iodobutane in situ. Iodine is a better leaving group than bromine, which accelerates the rate of nucleophilic substitution by N-methylpiperazine. mdpi.com

Controlling the stoichiometry is also critical to minimize the formation of undesired byproducts. Using a slight excess of N-methylpiperazine can help to ensure that the 4-chloro-1-bromobutane is fully consumed and can reduce the likelihood of dialkylation of the piperazine (B1678402) ring, although in the case of N-methylpiperazine, this is less of a concern as there is only one secondary amine available for alkylation.

The reaction temperature is another important parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities. Therefore, the reaction is often carried out at a moderate temperature, such as refluxing in acetonitrile or heating in DMF at a specific temperature, to achieve a balance between reaction rate and product purity. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃TriethylamineNaHK₂CO₃ and NaH are generally effective. Triethylamine can also be used.
Solvent AcetonitrileDMFTolueneAcetonitrile and DMF are common choices due to their polarity and ability to dissolve reactants.
Catalyst NoneKI (catalytic)NaI (catalytic)Addition of an iodide salt is expected to increase the reaction rate and yield.
Temperature Room Temp50 °CRefluxHigher temperatures generally lead to faster reactions, but may increase side products.
Stoichiometry (N-methylpiperazine : alkyl halide) 1:11.2:12:1An excess of N-methylpiperazine can help drive the reaction to completion.

Alkylation Reactions Utilizing N-Methylpiperazine

General Approaches to N-Alkyl Piperazine Derivatives

Beyond the direct synthesis of this compound, there are several general and versatile methodologies for the preparation of N-alkyl piperazine derivatives. These methods are broadly applicable and can be adapted to introduce a wide variety of alkyl groups onto the piperazine scaffold.

One of the most fundamental and widely used methods for the synthesis of N-alkyl piperazines is the nucleophilic substitution reaction between a piperazine derivative and an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or an alkyl sulfonate (e.g., mesylate or tosylate). mdpi.com This reaction, often proceeding via an Sₙ2 mechanism, involves the attack of the nucleophilic nitrogen atom of the piperazine on the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group.

The reactivity of the alkylating agent is dependent on the nature of the leaving group, with the general trend being I > Br > Cl > OTs > OMs. The choice of solvent and base is also critical for the success of the reaction, with conditions similar to those described for the direct synthesis of this compound being applicable. This method is highly versatile and allows for the introduction of a wide range of primary and secondary alkyl groups onto the piperazine nitrogen.

Reductive amination is another powerful and versatile method for the synthesis of N-alkyl piperazine derivatives. mdpi.com This two-step, one-pot process involves the initial reaction of a piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.

Reduction of Carboxyamides

The reduction of carboxyamides presents a vital route for the synthesis of N-alkyl piperazine derivatives. This method is particularly useful for introducing specific alkyl groups onto the piperazine nitrogen by first acylating the piperazine and then reducing the resulting amide. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). For instance, piperazinediones can be reduced to the corresponding piperazines by refluxing with a solution of LiAlH₄ under a nitrogen atmosphere. pressbooks.pub

In more complex syntheses, selectivity is crucial. For the synthesis of the drug Cariprazine, a selective reduction of an amide group was achieved using sodium borohydride (B1222165) in combination with boron trifluoride etherate. commonorganicchemistry.com This approach allows for the reduction of a specific carboxamide without affecting other sensitive functional groups within the molecule. This method is one of three important strategies for converting piperazine into its N-alkyl analogs, alongside nucleophilic substitution and reductive amination. commonorganicchemistry.com

Precursor TypeReducing Agent(s)Product TypeReference
PiperazinedioneLithium aluminum hydride (LiAlH₄)Piperazine pressbooks.pub
Acylpiperazine (for Cariprazine)Sodium borohydride, Boron trifluoride etherateN-Alkylpiperazine commonorganicchemistry.com
Pyrazine-2-carboxamideNot specifiedPiperazine-2-carboxamide researchgate.net

Advanced Synthetic Techniques for Piperazine Ring Formation

The formation of the piperazine ring is a cornerstone of synthesizing a vast array of pharmacologically important molecules. Advanced techniques have been developed to improve efficiency, yield, and stereochemical control.

Catalytic Cyclization Methods (e.g., Raney Nickel Catalysis)

Catalytic cyclization, particularly using Raney nickel, is a well-established method for forming the piperazine ring. Raney nickel, a porous nickel catalyst with a high surface area, is highly effective for hydrogenation reactions. libretexts.orgorganicreactions.org One key industrial application involves the reductive cyclization of iminodiacetonitrile (B147120). By hydrogenating iminodiacetonitrile under high pressure (3000 to 5000 p.s.i.g.) and controlled temperature (75°C to 125°C) in the presence of a Raney nickel catalyst and ammonia, piperazine can be produced in high yields (up to 85%). researchgate.net

Raney nickel is also employed in the synthesis of N-substituted piperazines. For example, N-methylpiperazine can be synthesized by reacting piperazine and formaldehyde (B43269) to form a condensation product, which is then hydrogenated in the same reactor using a Raney nickel catalyst. youtube.com This method offers a short process flow and high yield. youtube.com Other studies have explored various catalysts for N-methylation of piperazine, with a Cu-Ni-Mo/Al₂O₃ catalyst showing high activity, achieving a 90.5% conversion of piperazine and 86.9% selectivity to N-methyl-piperazine under optimized conditions. masterorganicchemistry.com

Reactant(s)CatalystKey ConditionsProductYieldReference
IminodiacetonitrileRaney Nickel3000-5000 p.s.i.g. H₂, 75-125°C, AmmoniaPiperazine85% researchgate.net
Piperazine, FormaldehydeRaney Nickel1.0-6.0 MPa H₂, 70-100°C, MethanolN-methylpiperazineHigh youtube.com
Monoethanolamine (MEA), NH₃Raney Nickel (9.5%)0.7 MPa H₂, 200°CPiperazine & others- google.com
Piperazine, MethanolCu-Ni-Mo/Al₂O₃0.8 MPa, 180°C, H₂ support gasN-methyl-piperazine86.9% (selectivity) masterorganicchemistry.com

Palladium-Catalyzed Amination Protocols for Arylpiperazines

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-arylpiperazines. researchgate.net These protocols are valued for their broad substrate scope and tolerance of various functional groups, allowing for the coupling of aryl halides or triflates with piperazine. researchgate.netgoogle.com

The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions, enabling high catalytic activity even for challenging substrates like aryl chlorides. researchgate.net For instance, a facile Pd-catalyzed method for aminating electron-donating and sterically hindered aryl chlorides has been developed, affording yields up to 97% under aerobic conditions. wikipedia.org In the synthesis of Cariprazine, a Buchwald–Hartwig reaction of N-Boc-piperazine on 1-bromo-2,3-dichlorobenzene (B155788) was a key step. commonorganicchemistry.com These methods represent a significant advancement over traditional techniques like the Ullmann–Goldberg reaction, often providing milder conditions and higher yields. harvard.edu

Photoredox Catalysis in Piperazine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green strategy for synthesizing substituted piperazines under mild conditions. researchgate.net This approach often utilizes iridium or ruthenium complexes, as well as purely organic photoredox catalysts, to generate radical intermediates that drive the formation of the piperazine ring. researchgate.netchem-soc.si

One notable method is the CarboxyLic Amine Protocol (CLAP), which involves a photocatalytic decarboxylative annulation between a glycine-based diamine and various aldehydes to access C2-substituted piperazines. researchgate.netmasterorganicchemistry.com Another innovative strategy is the Silicon Amine Protocol (SLAP), which uses silicon-based reagents as a tin-free alternative for radical-based cyclization to form the piperazine product. researchgate.net These photoredox methods circumvent the need for pre-functionalized substrates and offer operational simplicity, making them highly attractive for generating diverse piperazine cores. google.comlibretexts.org

Diastereoselective Intramolecular Hydroamination

For the synthesis of stereochemically defined piperazines, diastereoselective intramolecular hydroamination is a highly effective technique. A notable example is a palladium-catalyzed method for synthesizing 2,6-disubstituted piperazines. This key step involves the intramolecular hydroamination of an aminoalkene substrate, which can be prepared in high yields from amino acids. The reaction exhibits excellent diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. The stereochemistry has been confirmed by X-ray crystallography, which also revealed that the products preferentially adopt a twist-boat conformation to minimize steric strain. While some methods have been developed for piperidines using lanthanocene catalysts, the palladium-based systems are particularly effective for piperazine synthesis.

Synthetic Routes to 4-Chlorobutyl-Containing Moieties

The introduction of the 4-chlorobutyl group is a critical step in the synthesis of the target compound. This moiety can be introduced through several synthetic strategies.

One common method is the N-alkylation of a piperazine nitrogen with a suitable 4-chlorobutyl-containing electrophile. The direct alkylation of amines with alkyl halides, such as 1-bromo-4-chlorobutane, is a straightforward approach. However, this reaction can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective monoalkylation, strategies involving competitive deprotonation/protonation of amine hydrobromide salts can be employed. researchgate.net

Another powerful method is reductive amination . This involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. google.com To introduce a 4-chlorobutyl group, one could use 4-chlorobutanal (B1267710) in a reaction with N-methylpiperazine in the presence of a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. commonorganicchemistry.comlibretexts.org This method is often preferred over direct alkylation as it avoids the issue of overalkylation.

The 4-chlorobutyl moiety can also be generated as part of an ester. The ring-opening of tetrahydrofuran (B95107) (THF) with an acyl chloride is a useful method to prepare 4-chlorobutyl esters. This reaction can be catalyzed by various substances, including zinc chloride, iodine, or iodine monochloride, to achieve good to excellent yields under mild conditions. masterorganicchemistry.com

MethodReactantsReagents/CatalystsProduct MoietyKey Features
N-AlkylationAmine, 1-Bromo-4-chlorobutaneBaseN-(4-chlorobutyl)Simple, but risk of overalkylation.
Reductive AminationAmine, 4-ChlorobutanalNaBH(OAc)₃ or NaBH₃CNN-(4-chlorobutyl)High selectivity, avoids overalkylation. libretexts.org
THF Ring-OpeningCarboxylic Acid, THFOxalyl chloride, ICl4-Chlorobutyl esterForms an ester linkage.

Selective Ring-Opening of N-Alkyl Pyrrolidines

The synthesis of piperazines through the selective ring-opening of N-alkyl pyrrolidines is not a widely documented or conventional method in the surveyed scientific literature. Methodologies for the cleavage of the C-N bond in unstrained cyclic amines like pyrrolidine (B122466) have been an area of recent investigation. researchgate.net However, these transformations typically proceed via mechanisms such as oxidative C-N bond cleavage or silylium-induced ring-opening, which result in the formation of linear, acyclic amino-aldehydes or haloamines rather than ring expansion to a piperazine structure. researchgate.net The focus of pyrrolidine chemistry has largely been on peripheral functionalization (e.g., C-H activation) or skeletal remodeling to form different ring sizes, but direct conversion to piperazines via ring-opening is not a standard synthetic route. researchgate.net

Preparation of Reactive 4-Halobutyl Intermediates

A primary and direct method for synthesizing this compound involves the N-alkylation of N-methylpiperazine with a reactive 4-halobutyl intermediate, such as 1-bromo-4-chlorobutane. This approach is a specific example of the broader, well-established strategy of using nucleophilic substitution on alkyl halides to form N-alkyl piperazine analogues. mdpi.com

This reaction is a standard nucleophilic substitution where the secondary amine nitrogen of N-methylpiperazine attacks the electrophilic carbon of the 4-halobutyl chain, displacing a halide ion. To enhance the reaction rate and yield, especially when less reactive alkyl chlorides are used, an iodide salt such as sodium or potassium iodide is often added. mdpi.com This addition facilitates a Finkelstein-type reaction, where the chloride is temporarily replaced by a more reactive iodide, accelerating the substitution. mdpi.com This method is extensively used in the synthesis of various pharmaceutical agents. For example, the synthesis of the kinase inhibitor Bosutinib involves a step where N-methylpiperazine is reacted with a chloroalkyl derivative in the presence of sodium iodide. mdpi.com

Table 1: Representative Conditions for N-Alkylation of Piperazines with Alkyl Halides

Piperazine SubstrateAlkylating AgentCatalyst/AdditiveSolventKey FeatureReference
N-methylpiperazine1-bromo-4-chlorobutaneNaI or KI (optional)Acetonitrile or similar polar aprotic solventDirect synthesis of this compound. mdpi.com
N-methylpiperazine3-chloropropyl derivativeSodium IodideN-methylpiperazine (as solvent)Used in Bosutinib synthesis; amine used as solvent. mdpi.com
N-methylpiperazineBenzyl bromide derivativeNone specifiedNot specifiedUsed in Ponatinib synthesis. mdpi.com

Derivatization Strategies for the Piperazine Core

The piperazine core is a versatile scaffold in medicinal chemistry, largely due to the ease with which its two nitrogen atoms can be functionalized. nih.gov This allows for the precise tuning of a molecule's physicochemical and pharmacological properties.

Acylation Reactions for Amide Formation

The formation of an amide bond via acylation of a piperazine nitrogen is a fundamental derivatization strategy. This reaction typically involves treating a monosubstituted piperazine, such as N-methylpiperazine, with an acylating agent like an acyl chloride or a carboxylic acid activated with coupling agents. The resulting N-acylpiperazine derivatives are prevalent in numerous biologically active compounds.

For instance, novel piperazine derivatives have been synthesized by reacting them with acyl chlorides such as 4-nitrobenzoyl chloride. researchgate.net In another study, amide derivatives were synthesized by reacting N-[4-Amino phenyl]–N-methyl piperazine with various N-Chloro acetyl aryl amines. researchgate.net These reactions highlight the utility of the piperazine nitrogen as a nucleophile to create robust amide linkages, introducing a wide array of functional groups onto the core structure.

Table 2: Examples of Acylation Reactions on Piperazine Derivatives

Piperazine ReactantAcylating AgentProduct TypeSignificanceReference
Piperazine4-Nitrobenzoyl chloride1-(4-nitrobenzoyl)piperazineSynthesis of functionalized piperazines for bioorthogonal labeling. researchgate.net
N-[4-Amino phenyl]–N-methyl piperazineN-Chloro acetyl aryl amines1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzenesCreation of amide derivatives for antibacterial screening. researchgate.net
N-methyl-4-nitroanilineBromoacetyl bromide (forms intermediate)N-Acylpiperazine (after reaction with N-methylpiperazine)Intermediate step in the synthesis of the drug Nintedanib. mdpi.com

Introduction of Diverse Functional Groups at Piperazine Nitrogen Atoms

The introduction of various substituents at the nitrogen atoms is the most common strategy for modifying the piperazine scaffold, with approximately 80% of piperazine-containing drugs being substituted exclusively at these positions. nih.gov Beyond the acylation described above, N-alkylation is a primary method for installing diverse functional groups.

A common challenge in piperazine derivatization is achieving selective mono-substitution versus di-substitution. A widely used strategy to overcome this is the use of a protecting group on one of the nitrogen atoms. nih.gov The tert-butyloxycarbonyl (Boc) group is frequently employed. Once one nitrogen is protected, the other can be selectively functionalized via alkylation or other reactions. Subsequently, the protecting group can be removed to yield the mono-substituted piperazine or to allow for a different functional group to be introduced at the first nitrogen. nih.gov

Alternatively, a simplified one-pot method involves the use of a protonated piperazine salt. nih.gov By reacting a mixture of free piperazine and piperazine dihydrochloride, the protonation of one nitrogen atom deactivates it, thereby favoring mono-alkylation at the free, more nucleophilic nitrogen. nih.gov These strategies provide access to a vast chemical space, enabling the synthesis of piperazine derivatives with tailored properties for various applications.

Structure Activity Relationship Sar Studies of N Methyl N 4 Chlorobutyl Piperazine Derivatives

Influence of the 4-Chlorobutyl Chain on Biological Activity

The 4-chlorobutyl chain is a key component that can dramatically affect the biological properties of the parent molecule. Its length, flexibility, and the presence of the terminal chlorine atom are all crucial determinants of its interaction with target proteins.

The length and flexibility of an alkyl chain, such as the butyl group in this context, play a significant role in positioning the pharmacophoric elements of a molecule for optimal interaction with a receptor binding site. ijrrjournal.com Studies on various piperazine-containing compounds have demonstrated that modifying the linker length can either enhance or diminish binding affinity.

For a series of histamine (B1213489) H3 receptor (H3R) antagonists, extending the alkyl linker length was found to decrease affinity, indicating that a shorter chain provides a more favorable orientation within the receptor pocket. acs.org Conversely, in a different series of compounds targeting opioid receptors, altering the length and flexibility of the side chain significantly improved binding affinity at both mu (MOR) and delta (DOR) opioid receptors. ijrrjournal.com This suggests that a longer, more flexible chain may be necessary to bridge different interaction points within these specific receptors. The optimal linker length is therefore highly dependent on the topology of the target's binding site.

Table 1: Effect of Linker Length on Receptor Affinity for Piperazine (B1678402) Derivatives

Compound Series Receptor Target Change in Linker Length Effect on Affinity
tert-butyl analogues Histamine H3 Receptor Extension Decreased affinity acs.org

The terminal chlorine atom on the butyl chain is a critical feature in pharmacophore design. While it can participate in specific interactions like halogen bonding, its primary role is often that of a reactive electrophile. This allows the molecule to act as an alkylating agent, forming a covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or histidine) in the binding site of a target protein.

This strategy is frequently employed to create irreversible inhibitors, which can offer prolonged duration of action. The 4-chlorobutyl group can be considered a "warhead" that, after initial non-covalent binding of the molecule, reacts with the target to form a permanent linkage. The precise positioning of this reactive group by the rest of the molecule is essential for its effectiveness.

Structural Modifications of the Piperazine Ring and N-Substituents

The N-methyl group has a significant impact on a molecule's biological activity by influencing its potency, selectivity, and pharmacokinetic properties. The addition of a methyl group can alter the basicity of the nitrogen atom and provide steric bulk that may favor or hinder binding to a specific target. mdpi.com

In a study of piperazine chalcone (B49325) derivatives designed as dual monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors, the incorporation of an N-methyl group was shown to modulate the activity profile. mdpi.com While it slightly decreased MAO-B inhibition, it markedly improved the potency against AChE. mdpi.com This demonstrates that a seemingly minor modification like N-methylation can strategically shift the selectivity of a compound between different enzyme targets.

Table 2: Influence of N-Methyl Group on Enzyme Inhibition (IC50 Values)

Compound N-Substituent AChE IC50 (µM) MAO-B IC50 (µM) Reference
PC11 H 26.3 - mdpi.com
2b CH3 2.26 - mdpi.com
PC10 H - 0.65 mdpi.com

| 2k | CH3 | - | 0.71 | mdpi.com |

Lower IC50 values indicate higher inhibitory potency.

The N'-substituent, typically an aromatic or heterocyclic moiety, is often a primary determinant of a molecule's affinity and efficacy for a given receptor. This group engages in key interactions such as hydrogen bonding, and hydrophobic or ionic interactions within the receptor's binding pocket. nih.gov

SAR studies on dopamine (B1211576) D2/D3 receptor ligands have shown that the N'-substituent can be extensively modified to fine-tune binding properties. For example, attaching various substituted indole (B1671886) rings to the piperazine nitrogen can be well-tolerated, maintaining high affinity and selectivity for the D3 receptor. nih.gov Similarly, in another series of D3-selective ligands, maintaining a specific fluorinated N-phenylpiperazine portion while varying the attached benzamide (B126) moiety allowed for the exploration of interactions with a secondary binding site unique to the D3 receptor. mdpi.com The nature of this N'-substituent is crucial; studies on equilibrative nucleoside transporter (ENT) inhibitors showed that replacing a naphthalene moiety with a benzene ring could completely abolish inhibitory activity. polyu.edu.hk

The three-dimensional structure of piperazine derivatives is fundamental to their biological function. The six-membered piperazine ring typically adopts a low-energy chair conformation. rsc.orgrsc.org The orientation of the N-substituents, whether axial or equatorial, can influence how the molecule fits into a binding site. The energy barrier for the interconversion between chair conformations is relatively low but can be influenced by the nature of the substituents. rsc.org

Stereochemistry becomes critical when a chiral center is introduced into the molecule. Different enantiomers can exhibit significantly different binding affinities and functional activities. In a series of potent dopamine D3 receptor ligands, the (-)-enantiomer displayed substantially higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the importance of stereospecific interactions with the chiral environment of the receptor binding pocket.

Table 3: Enantiomeric Selectivity at Dopamine Receptors

Enantiomer D2 Receptor Ki (nM) D3 Receptor Ki (nM) D3/D2 Selectivity Reference
(-)-10e 47.5 0.57 83.3 nih.gov

| (+)-10e | 113 | 3.73 | 30.3 | nih.gov |

Ki (inhibition constant) is a measure of binding affinity; lower values indicate stronger binding.

SAR in Specific Pharmacological Contexts of Piperazine Derivatives

Sigma Receptor Ligand Interactions

The interaction of piperazine derivatives with sigma receptors is highly dependent on the nature of the substituents at both nitrogen atoms and the length and character of any linking chains. Research has shown that the piperazine core is a key pharmacophoric element for activity at various neurotransmitter receptors. ijrrjournal.com For sigma receptors, SAR studies reveal several key trends.

A pivotal structural element influencing sigma-1 (σ1) receptor affinity is the basicity and steric profile of the core amine structure. rsc.org Comparative studies have demonstrated that replacing a piperazine ring with a piperidine (B6355638) moiety can dramatically increase affinity for the σ1 receptor. For instance, a piperazine derivative showed a σ1 receptor affinity (Ki) of 1531 nM, whereas its corresponding piperidine analog exhibited a much higher affinity with a Ki of 3.64 nM. nih.govacs.org This suggests that the piperidine ring is a more influential structural element for high-affinity σ1 receptor binding in certain molecular contexts. nih.gov

For N,N'-disubstituted piperazines, the substituents play a critical role. In one series of N-(3-phenylpropyl)piperazine derivatives, compounds featuring an ethylenediamine moiety showed a 6- to 20-fold higher affinity for the σ1 site compared to their corresponding amide analogs. nih.gov Specifically, the (m-nitrophenethyl)piperazine derivative was found to have a subnanomolar affinity for the σ1 receptor. nih.gov Similarly, N-phenylpropyl-N'-substituted piperazines with 4-methoxybenzyl or 4-methoxyphenethyl groups have been reported to bind with high affinity (Ki values ≈ 1 nM) to σ1 receptors. nih.gov

The length of the alkyl chain connecting the piperazine to other moieties can have varied effects. In some series of piperazine derivatives, the length of the alkylic linker did not show a clear influence on σ1 receptor affinity. nih.govnih.gov This indicates that the nature of the terminal substituent groups may be more determinant for binding affinity than the linker length alone.

Compound ClassModificationσ1 Receptor Affinity (Ki)σ2 Receptor Affinity (Ki)Selectivity (σ2/σ1)
Piperazine vs. Piperidine Core
Compound 4 (Piperazine)-1531 nM nih.gov--
Compound 5 (Piperidine)Piperazine replaced by Piperidine3.64 nM nih.gov--
N,N'-Disubstituted Piperazines
(m-nitrophenethyl)piperazinem-nitro substitutionSubnanomolar nih.gov--
(o-nitrophenethyl)piperazineo-nitro substitution-4.9 nM nih.gov-
Benzylpiperidine-derived compound 1-3.2 nM nih.gov105.6 nM nih.gov33 nih.gov
Benzylpiperidine-derived compound 3-8.9 nM nih.gov231.4 nM nih.gov26 nih.gov

Computational and In Silico Approaches to SAR Analysis

Computational methods are indispensable tools for rationalizing observed SAR data and guiding the design of new, more potent, and selective ligands. These in silico approaches provide insights into the molecular interactions and energetic properties that are difficult to obtain through experimental methods alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the specific interactions that stabilize the complex. acs.org For piperazine-based sigma receptor ligands, docking studies have been instrumental in identifying key interactions within the receptor's binding site.

Computational studies combining docking with molecular dynamics simulations have revealed crucial amino acid residues responsible for ligand binding at the σ1 receptor. nih.govrsc.org For a series of piperidine/piperazine compounds, docking poses showed that high-affinity ligands form a bidentate salt bridge interaction involving the protonated piperidine/piperazine nitrogen atom and the carboxylate groups of residues Glu172 and Asp126. nih.gov Furthermore, a cation-π interaction between the ionized nitrogen and the Phe107 residue was also identified as a stabilizing force. nih.gov

Pharmacophore models derived from these studies generally highlight a central basic nitrogen atom flanked by two hydrophobic domains as essential for σ1 receptor binding. nih.govacs.org The docking poses of potent ligands show that they effectively occupy these hydrophobic pockets, with, for example, a 4-phenylpiperazine tail serving as a primary hydrophobic group and a benzyl moiety acting as a secondary hydrophobic group. rsc.org In the context of the σ2 receptor, computational studies using its crystal structure have shown that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are largely responsible for the high binding affinity of small molecule ligands. mdpi.com

Energy Landscape and Transition State Analysis in Reaction Mechanisms

Information specifically pertaining to the energy landscape and transition state analysis for the reaction mechanisms of N-methyl-N'-(4-chlorobutyl)piperazine was not available in the provided search results. This level of detailed computational chemistry is highly specific and often requires dedicated theoretical studies on the synthesis or binding kinetics of the molecule .

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful predictive tools in drug design.

For sigma receptor ligands, ligand-based 2D-QSAR models have been developed to virtually screen chemical libraries for compounds with high binding affinity, which is particularly useful when a high-resolution crystal structure of the receptor is unavailable. nih.gov In one such study focused on σ2 receptor ligands, a QSAR model was built using a dataset of 159 non-redundant molecular structures. nih.gov This approach, combined with pharmacophore mapping and shape-based screening, was used to screen the DrugBank library for putative σ2 ligands. nih.gov The piperazine scaffold is often a key feature in the datasets used to build these predictive models. mdpi.com

These computational strategies allow for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing a smaller, more manageable number for chemical synthesis and biological testing. This accelerates the discovery of novel lead compounds with desired affinity and selectivity profiles for sigma receptors. nih.gov

Pharmacological Applications and Mechanistic Insights for N Methyl N 4 Chlorobutyl Piperazine Derivatives

In Vitro Pharmacological Activity Spectrum

The versatility of the N-methylpiperazine scaffold allows its derivatives to interact with a diverse array of biological targets, including cell surface receptors and intracellular enzymes.

Derivatives incorporating the N-methylpiperazine moiety have demonstrated significant binding affinities for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The presence of the two nitrogen atoms in the piperazine (B1678402) ring facilitates interactions with receptor binding sites, while the N-methyl group can enhance lipophilicity and steric engagement. nih.govnih.gov

Serotonin (B10506) Receptors: A prominent area of research involves the interaction of N-arylpiperazine derivatives with serotonin receptors. For instance, certain coumarin-piperazine derivatives exhibit excellent affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range, comparable to reference agonists like 8-OH-DPAT. mdpi.com Specifically, compounds such as 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one have shown Ki values as low as 0.57 nM for the 5-HT1A receptor. mdpi.com The structure of the aryl group attached to the piperazine nitrogen is a key determinant of affinity and selectivity against other serotonin receptor subtypes like 5-HT2A. mdpi.com

Sigma Receptors: N-benzylpiperazine derivatives have been explored as ligands for sigma receptors, which are implicated in various neurological processes. Studies on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines revealed potent and selective ligands for the sigma-1 receptor subtype. nih.gov For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine and N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine bind to the sigma-1 receptor with high affinity (Ki = 2.7 nM and 2.6 nM, respectively) and show significant selectivity over the sigma-2 subtype. nih.gov

N-methylpiperazine derivatives have been identified as potent inhibitors of several key enzymes involved in pathophysiology, demonstrating their potential in treating neurodegenerative diseases, cancer, and other conditions.

Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE): A significant body of research has focused on N-methyl-piperazine chalcones as multi-target inhibitors for enzymes implicated in Alzheimer's disease. nih.govnih.gov These compounds have shown potent and selective inhibition of MAO-B, which is involved in the degradation of dopamine (B1211576), as well as AChE and BChE, which break down the neurotransmitter acetylcholine. nih.gov The N-methylpiperazine moiety is credited with improving the pharmacokinetic profile and facilitating interactions with the target enzymes. nih.govmdpi.com Certain fluorinated derivatives have demonstrated high selective inhibition against MAO-B, with IC50 values in the sub-micromolar range and Ki values as low as 0.21 μM. nih.govnih.gov

Table 1: Enzyme Inhibition by N-methyl-piperazine Chalcone (B49325) Derivatives

Compound ID Target Enzyme IC50 (μM) Ki (μM) Inhibition Type Selectivity Index (SI for MAO-B)
2k MAO-B 0.71 0.21 Reversible Competitive 56.34
AChE 8.10 - Mixed-type -
2n MAO-B 1.11 0.28 Reversible Competitive 16.04
AChE 4.32 - Mixed-type -
2o MAO-B 3.87 - - -
AChE 2.65 - - -
BChE 1.19 - - -

Data sourced from studies on N-methyl-piperazine chalcones. nih.govnih.gov

Carbonic Anhydrase (CA): The piperazine ring has been used as a scaffold in the design of carbonic anhydrase inhibitors. By modifying sulfonamide-based inhibitors with piperazine moieties, researchers have developed compounds that selectively target tumor-associated CA isoforms like CA IX and CA XII over cytosolic isoforms (CA I and II). mdpi.comdoaj.org These isoforms are crucial for pH regulation in the tumor microenvironment. mdpi.com For example, certain hydrazidoureidobenzensulfonamides incorporating a piperidine (B6355638) ring (a related heterocyclic scaffold) showed inhibition of CA IX at low nanomolar concentrations. mdpi.com

Other Enzymes: The piperazine scaffold is also found in numerous kinase inhibitors approved for cancer therapy, such as Bosutinib and Ponatinib, where it often enhances water solubility and target affinity. nih.govmdpi.com While specific data on Topoisomerase II or MMP-3 inhibition by N-methyl-N'-(4-chlorobutyl)piperazine derivatives is not detailed, the structural versatility of the piperazine core makes it a plausible candidate for designing inhibitors against a wide range of enzymes.

Cellular and Molecular Mechanisms of Action

The pharmacological effects of N-methylpiperazine derivatives stem from their interactions with fundamental cellular and molecular pathways, including neurotransmission, neuromuscular function in parasites, and cancer cell proliferation.

Many centrally-acting drugs contain the piperazine ring, which can significantly influence neurotransmitter systems. researchgate.net

Monoamine Pathways: Piperazine derivatives frequently alter monoamine neurochemical pathways through direct receptor binding or by inhibiting reuptake mechanisms. researchgate.net The demonstrated ability of N-methyl-piperazine chalcones to inhibit MAO-B is a direct mechanism for modulating monoaminergic systems. nih.gov By preventing the breakdown of dopamine, these inhibitors can up-regulate this key neurotransmitter, a mechanism relevant to the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

GABAergic System: The parent compound, piperazine, is a known GABA receptor agonist. drugbank.com It acts on GABA receptors on neuronal membranes, causing hyperpolarization and inhibiting neurotransmission. This mechanism is central to its anthelmintic effect but also points to the potential for its derivatives to modulate the GABAergic system in the central nervous system. drugbank.comnih.gov Derivatives can be designed to act as modulators of GABAA receptors, potentially producing anxiolytic, sedative, or anticonvulsant effects. nih.govresearchgate.net The interaction of dopaminergic and GABAergic systems is complex, with evidence suggesting that D2 receptor stimulation can reduce GABA turnover. nih.gov

The use of piperazine as an anthelmintic agent is well-established, and its mechanism of action is a classic example of targeted neuromuscular disruption.

Neuromuscular Effects: Piperazine exerts its effect by acting as a selective agonist at GABA receptors located on the muscle cell membranes of nematodes. drugbank.comscispace.com This interaction leads to the opening of chloride ion channels, causing hyperpolarization of the nerve endings and muscle membrane. msdvetmanual.com The resulting inhibition of neuronal signaling leads to a flaccid paralysis of the worm. drugbank.comscispace.com While paralyzed, the helminth is unable to maintain its position in the host's intestinal lumen and is subsequently expelled by normal peristalsis. drugbank.com This mechanism is highly selective for the parasite's neuromuscular system, which contributes to its therapeutic utility. msdvetmanual.comnih.gov

The N-methylpiperazine scaffold is a feature of many modern anticancer agents, and its derivatives have been shown to combat cancer through multiple mechanisms. nih.gov

Microtubule Synthesis Inhibition: Certain complex molecules designed as analogs of natural anticancer products like Combretastatin A-4 (CA-4) act as potent inhibitors of tubulin polymerization. frontiersin.org By binding to tubulin, these agents disrupt the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division. frontiersin.orgresearchgate.net This interference with microtubule dynamics leads to a halt in mitosis and subsequent cell death.

Cell Cycle Arrest: A common mechanism for anticancer compounds is the induction of cell cycle arrest. Piperazine-linked bergenin (B1666849) hybrids have been shown to cause cells to accumulate in the G0/G1 phase of the cell cycle. nih.gov Similarly, other synthesized derivatives have been observed to induce arrest in the G0/G1 phase in specific cancer cell lines. mdpi.com This prevents the cancer cells from progressing to the S phase (DNA synthesis) and M phase (mitosis), thereby inhibiting proliferation.

Apoptosis Induction: Many piperazine derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through various pathways. One established mechanism is the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. nih.gov Studies have shown that piperazine derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the balance toward cell death. nih.gov Another pathway involves the activation of the ROS-mediated mitochondrial pathway, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of executioner caspases (e.g., caspase-3 and -9) that dismantle the cell. mdpi.com

Antibacterial Targets and Modes of Action

Derivatives of this compound and other piperazine-containing compounds have demonstrated a broad spectrum of antibacterial activities. benthamdirect.comresearchgate.netmdpi.com Their efficacy stems from the ability to interact with various essential bacterial enzymes and cellular processes. Key targets include DNA gyrase and enoyl-ACP reductase, crucial for bacterial survival.

DNA Gyrase: As a type II topoisomerase, DNA gyrase is vital for managing DNA supercoiling during replication, a process essential for bacterial life. nih.gov Piperazine derivatives, particularly those integrated into larger scaffolds like fluoroquinolones, inhibit this enzyme's function. nih.gov By binding to the DNA gyrase-DNA complex, these compounds stabilize it, leading to double-strand breaks in the bacterial chromosome. nih.gov This action halts DNA replication and transcription, ultimately causing cell death. nih.gov The N-4 piperazine moiety is often a key pharmacophore that interacts directly with the enzyme, and modifications at this position can significantly influence the compound's potency and spectrum of activity. nih.gov

Enoyl-ACP Reductase (ENR): This enzyme is a critical component of the fatty acid synthesis (FAS) pathway in bacteria, responsible for catalyzing the final step in each elongation cycle. The inhibition of ENR disrupts the production of essential fatty acids, which are vital for building cell membranes and other cellular components. Certain piperazine derivatives have been identified as potential inhibitors of ENR. mdpi.com Molecular docking studies have suggested that these compounds can fit into the active site of the enzyme, interacting with key amino acid residues and preventing the binding of the natural substrate. mdpi.com This disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to cell death. nih.govrsc.org

The versatility of the piperazine scaffold allows for structural modifications that can enhance binding affinity to these targets and improve pharmacokinetic properties, making them promising candidates for the development of new antimicrobial agents to combat drug-resistant bacteria. benthamdirect.com

Multi-target Drug Design Principles and Polypharmacology

The "one drug, one target" paradigm has been increasingly challenged by the complexity of multifactorial diseases. acs.org Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable strategy for enhancing therapeutic efficacy and overcoming drug resistance. acs.orgnih.gov Derivatives of this compound are well-suited for multi-target drug design due to the versatile nature of the piperazine scaffold. researchgate.netresearchgate.net

Several strategies are employed to design compounds with specific multi-target profiles:

Pharmacophore Hybridization: This involves combining the key structural features (pharmacophores) of two or more different drugs into a single molecule. researchgate.net This approach aims to create a hybrid compound that retains the desired activities of the parent molecules at their respective targets. For piperazine derivatives, this could involve linking the piperazine core to other known bioactive scaffolds.

Fragment-Based Design: This strategy involves identifying small molecular fragments that bind to individual targets and then linking them together to create a multi-target ligand. numberanalytics.com

Structure-Based Design: Utilizing the three-dimensional structures of the target proteins, compounds can be designed to fit into the binding sites of multiple targets. numberanalytics.com Computational tools like molecular docking are instrumental in this process.

Privileged Scaffolds: The piperazine ring is considered a "privileged scaffold" as it is found in numerous compounds with diverse biological activities. nih.gov By modifying the substituents on the piperazine ring, it is possible to modulate its affinity for various targets.

The goal of these strategies is to create a compound with a balanced activity profile, where the interactions with the desired targets are optimized, while off-target effects that could lead to adverse reactions are minimized. wiley.com

Rational drug design relies heavily on understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship, SAR). fiveable.meresearchgate.net For multi-target drug design, SAR data from different target classes is integrated to guide the design of new molecules with the desired polypharmacological profile. nih.gov

Computational methods play a crucial role in this process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of new compounds based on their physicochemical properties. nih.gov Molecular docking simulations can visualize how a compound might bind to different target proteins, providing insights into the key interactions that determine affinity and selectivity. fiveable.meacs.org

By iteratively designing, synthesizing, and testing new derivatives, and feeding the results back into the computational models, medicinal chemists can refine the structure of a lead compound to achieve the optimal balance of activities for a desired therapeutic effect. duke.edutandfonline.com This integrated approach accelerates the discovery of novel multi-target drugs. acs.org

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for N-methyl-N'-(4-chlorobutyl)piperazine Derivatives

The future development of drugs based on the this compound structure is highly dependent on the innovation of synthetic methodologies. While traditional methods like N-alkylation using alkyl halides are common for producing piperazine (B1678402) derivatives, modern synthetic chemistry offers more sophisticated approaches. nih.gov

Recent advancements have focused on the C-H functionalization of the piperazine ring, a strategy that allows for the direct introduction of substituents onto the carbon atoms of the core structure. mdpi.com This approach is significant because approximately 80% of piperazine-containing drugs are currently substituted only at the nitrogen positions. mdpi.com Applying techniques such as photoredox catalysis could enable the chemoselective alkylation of the piperazine backbone, yielding novel derivatives that are otherwise difficult to access. mdpi.com

Furthermore, exploring stereoselective preparation methods is crucial. Researchers have investigated pathways to produce N-alkenyl derivatives from N-fluoroalkyl-1,2,3-triazoles, which can be transformed into diverse and stereo-defined products. uochb.cz Adapting such innovative, stereoselective methods could lead to the synthesis of this compound derivatives with precisely controlled three-dimensional structures, which is often critical for specific biological activity. The development of more efficient, high-yield, and environmentally friendly synthetic routes remains a key objective for medicinal chemists working with this class of compounds. researchgate.net

Design of Advanced Derivatives with Tailored Biological Profiles

The structural versatility of the piperazine moiety is a key asset in drug design, allowing medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic properties, such as solubility, binding affinity, and metabolic stability. nbinno.com Starting with this compound, the reactive chlorobutyl chain serves as a handle to introduce a wide variety of functional groups and pharmacophores, leading to advanced derivatives with biological profiles tailored for specific targets.

For example, by replacing or modifying the chlorobutyl group, researchers can design derivatives aimed at a range of diseases. Studies have shown that creating indole-piperazine hybrids can result in potent antibacterial agents, including activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel piperazine derivatives have been designed as γ-secretase modulators that selectively lower the production of amyloid-beta 42 (Aβ₄₂), a peptide implicated in Alzheimer's disease. nih.gov In oncology, arylpiperazine derivatives have shown significant cytotoxic effects on various cancer cell lines, highlighting their potential in developing new anticancer therapies. mdpi.com

The design process involves a careful structure-activity relationship (SAR) analysis to understand how different substituents on the piperazine core influence biological activity. nih.gov This systematic approach allows for the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects.

Derivative ClassStructural Modification ExampleTarget/MechanismPotential Therapeutic Area
Indole-piperazinesAttachment of an indole (B1671886) moiety to the piperazine nitrogenBacterial cell wall/membrane disruptionAntibacterial (including MRSA) nih.gov
Oxazolylphenyl-piperazinesReplacement of imidazolylphenyl with an oxazolylphenyl moietyγ-secretase modulation, selective reduction of Aβ₄₂Alzheimer's Disease nih.gov
ArylpiperazinesSubstitution with various aryl groups (e.g., quinoxalinyl)Inhibition of cancer cell proliferation, cell cycle arrestOncology mdpi.com
Chalcone-piperazinesIncorporation of a chalcone (B49325) structureInhibition of human carbonic anhydrase (hCA) isoenzymesAnticancer, Antiglaucoma nih.gov

Application of Advanced Computational Chemistry for Predictive Modeling and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and efficient methods for identifying lead compounds and optimizing their pharmacological properties. eurasianjournals.com For derivatives of this compound, these techniques can accelerate the design-synthesis-test cycle significantly.

Advanced computational methods such as molecular docking, quantum mechanical calculations, and molecular dynamics (MD) simulations provide deep insights into molecular behavior. eurasianjournals.com Docking studies can predict the binding mode and affinity of a designed derivative to its biological target, helping to prioritize which compounds to synthesize. nih.govrsc.org For instance, researchers used docking to analyze the binding interactions of promising piperazine-based ligands with the Sigma-1 receptor (S1R), a target for neurological disorders. rsc.org

Quantum mechanical approaches like Density Functional Theory (DFT) and the more accurate Coupled-Cluster theory (CCSD(T)) can elucidate the electronic structure of molecules, predicting properties that influence reactivity and interaction with biological targets. eurasianjournals.commit.edu MD simulations complement these static models by exploring the dynamic behavior and conformational flexibility of molecules over time, revealing crucial information about ligand-receptor interactions. nih.goveurasianjournals.com The integration of these computational tools allows for robust predictive modeling, guiding the rational design of derivatives with enhanced potency and selectivity.

Computational TechniqueApplication in Piperazine Derivative DesignPredicted Outcome or Insight
Molecular DockingPredicting the binding pose of a ligand within a protein's active site.Binding affinity (scoring), identification of key interactions (e.g., hydrogen bonds), structure-activity relationship (SAR) analysis. nih.govrsc.org
Molecular Dynamics (MD) SimulationsSimulating the movement of the ligand-protein complex over time.Stability of binding, conformational changes, identification of crucial amino acid residues for interaction. eurasianjournals.comrsc.org
Quantum Mechanics (QM) Calculations (e.g., DFT)Calculating electronic structure and properties.Electron density distribution, molecular orbital energies, reaction mechanisms, spectroscopic properties. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR)Developing statistical models that correlate chemical structure with biological activity.Prediction of activity for unsynthesized compounds, lead optimization. jsucompchem.org

Investigation of New Therapeutic Areas for Piperazine-Containing Compounds

The piperazine nucleus is a versatile scaffold found in drugs across a multitude of therapeutic categories, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nbinno.comresearchgate.net This broad spectrum of activity suggests that derivatives of this compound could be explored for new and emerging therapeutic applications.

Research continues to uncover novel biological activities for piperazine-containing compounds. Beyond their established roles, these molecules are being investigated for a variety of other conditions. For instance, their potential as antitubercular, anti-HIV, anti-Alzheimer's, and antidiabetic agents is an active area of research. nih.govresearchgate.net The ability of the piperazine ring to interact with diverse biological targets is central to this versatility. nbinno.com

The investigation into new therapeutic areas involves screening libraries of piperazine derivatives against a wide range of biological targets. The structural adaptability of the piperazine core allows it to serve as a foundation for molecules targeting G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. This functional promiscuity, combined with generally favorable pharmacokinetic properties, makes the piperazine scaffold a valuable starting point for drug discovery campaigns aimed at novel and challenging diseases. nih.govresearchgate.net

Therapeutic AreaExample Compound Class / TargetGeneral Mechanism of Action
Central Nervous System (CNS)Antipsychotics (e.g., Clozapine), Antidepressants (e.g., Vortioxetine)Modulation of monoamine neurochemical pathways (e.g., dopamine (B1211576), serotonin (B10506) receptors). researchgate.net
OncologyArylpiperazine derivativesInhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis. nih.govmdpi.com
Infectious DiseasesIndole-piperazine derivatives, Azole-containing piperazinesAntibacterial, antifungal, antimalarial, anti-HIV activities. nih.govresearchgate.netresearchgate.net
Neurodegenerative Diseasesγ-secretase modulatorsSelective reduction of Aβ₄₂ production in the brain. nih.gov
Metabolic DisordersDerivatives of natural products like dehydroabietic acidPromotion of glucose uptake, potential antidiabetic effects. nih.gov

Development of this compound as a Scaffold for Complex Biologically Active Molecules

The piperazine ring is considered an ideal scaffold in drug discovery. researchgate.net Its two nitrogen atoms provide multiple points for chemical modification, which allows for the construction of complex molecules while often imparting favorable pharmacokinetic properties like improved water solubility. nbinno.comnih.gov this compound is particularly well-suited to serve as a scaffold. The N-methyl group provides a non-reactive, space-filling feature, while the N'-(4-chlorobutyl) group offers a reactive linker that can be used to attach the scaffold to other molecular fragments or complex structures.

This compound can be used as a key intermediate to build more elaborate molecules. For example, the chlorobutyl chain can undergo nucleophilic substitution reactions to connect the piperazine core to other pharmacophores, natural products, or large biomolecules. This strategy has been used to modify natural products, where the introduction of a piperazine moiety often improves the therapeutic efficacy and pharmacokinetic profile of the parent compound. nih.govresearchgate.net For instance, modifying matrine, a natural alkaloid, with a piperazine-containing side chain significantly enhanced its antitumor activity against human hepatoma cells. nih.gov

The distinct functionalities at the N1 and N4 positions of the piperazine ring in this specific compound allow for a directional and controlled synthesis of complex architectures, making it a valuable tool for creating diverse chemical libraries for high-throughput screening and for developing highly specific, multi-target drug candidates.

Molecular ComponentRole as a Scaffold ElementPotential for Modification / Elaboration
N-methyl groupProvides a fixed, sterically defined point; can influence solubility and receptor interaction.Generally kept as is, but could be demethylated or replaced with other small alkyl groups in initial SAR studies.
Piperazine CoreProvides a rigid, basic central structure; improves pharmacokinetic properties (e.g., solubility). nih.govC-H functionalization can introduce substituents on the ring itself for finer tuning of properties. mdpi.com
4-Chlorobutyl LinkerActs as a reactive electrophilic handle for conjugation. The four-carbon chain provides spatial separation and flexibility.Nucleophilic substitution with amines, alcohols, thiols, etc., to attach other pharmacologically active moieties.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-methyl-N'-(4-chlorobutyl)piperazine derivatives?

  • Methodological Answer : Synthesis typically involves alkylation of the piperazine core using 4-chlorobutyl precursors under basic conditions. For example, reductive amination with NaCNBH₃ in ethanol or dichloromethane solvents can yield the desired product . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate derivatives, as demonstrated in piperazine-based drug candidates . Key parameters include solvent polarity, reaction time, and temperature to minimize side products like N-oxides.

Q. How are this compound derivatives characterized for structural confirmation?

  • Methodological Answer : Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry) are standard. For example, NMR can confirm the substitution pattern on the piperazine ring, while IR identifies functional groups like C-Cl bonds . X-ray crystallography may resolve ambiguities in stereochemistry, as shown in studies of piperazine inclusion complexes .

Advanced Research Questions

Q. How do structural modifications to this compound impact biological activity and toxicity?

  • Methodological Answer : Modifications such as cyclodextrin conjugation reduce toxicity but may lower activity due to steric hindrance . Structure-activity relationship (SAR) studies using in vitro assays (e.g., receptor binding or enzyme inhibition) are critical. For instance, arylpiperazine derivatives show high serotonin receptor (5-HT₁ₐ) affinity, where coplanarity of the aryl ring relative to the piperazine nitrogen dictates agonist/antagonist activity . Computational docking (e.g., AutoDock Vina) can predict binding modes to optimize substituents .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound-based compounds?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
  • Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or cytochrome P450 inhibition assays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Comparative in vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) predict electronic and steric effects of substituents. For example, docking studies with dopamine D₃ receptors revealed that chloro-substituted phenyl groups improve selectivity over D₂ receptors . Machine learning models trained on piperazine bioactivity data (e.g., ChEMBL) can prioritize synthetic targets .

Q. What experimental approaches evaluate the stability and degradation pathways of N-methyl-N'-(4-chlorobutyl)piperazine under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose compounds to acidic/basic conditions, UV light, or oxidative stress (H₂O₂). Monitor degradation via HPLC-MS .
  • Thermal analysis : Use TGA/DSC to assess melting points and decomposition temperatures, as applied to piperazine salts .
  • Stability in biological matrices : Incubate derivatives in plasma or simulated gastric fluid to identify labile sites .

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